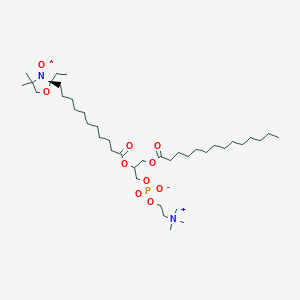
2-Amino-6-chloropyrazine
Vue d'ensemble
Description
2-Amino-6-chloropyrazine is a derivative of the pyrazine molecule, which is a heterocyclic aromatic compound with a structure that includes nitrogen atoms at positions 1 and 4 of a six-membered ring. The compound is characterized by the presence of an amino group at the 2nd position and a chlorine atom at the 6th position of the pyrazine ring. This structure is a key intermediate in various chemical reactions and can be used to synthesize more complex molecules.
Synthesis Analysis
The synthesis of pyrazine derivatives, such as 2-amino-6-chloropyrazine, can be achieved through different methods. One approach involves the treatment of 2-chloropyrazine with nucleophiles, such as potassium amide in liquid ammonia, which results in the substitution of the chlorine atom by an amino group . Another method for synthesizing pyrazine derivatives is the one-pot cyclocondensation of various starting materials, such as aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate, in a deep eutectic solvent . Although the latter method does not directly synthesize 2-amino-6-chloropyrazine, it provides insight into the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be determined through crystallographic analysis. For instance, the crystal structure of 2,5-diamino-3,6-dichloropyrazine, a related compound, reveals a centrosymmetric molecule with a nearly planar amine group and specific bond distances and angles. The molecules form a ribbon in the crystal through hydrogen-bond interactions . This information is valuable for understanding the structural characteristics of 2-amino-6-chloropyrazine, as it shares similar structural features.
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions and ring transformations. The conversion of chloropyrazine into aminopyrazine is an example of such reactions, where an A(ddition)-N(ucleophilic)-R(ing)-O(pening)-R(ing)-C(losure) mechanism is proposed . This mechanism involves the opening of the pyrazine ring followed by the closure after the nucleophilic attack, leading to the substitution of the chlorine atom with an amino group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-chloropyrazine can be inferred from related compounds. For example, the crystal structure analysis provides insights into the molecule's stability and potential intermolecular interactions . The reactivity of the compound can be deduced from the mechanisms of chemical reactions it undergoes, such as the nucleophilic substitution mechanism described for the conversion of chloropyrazine to aminopyrazine . These properties are crucial for understanding the behavior of 2-amino-6-chloropyrazine in various chemical environments and for its application in the synthesis of other compounds.
Applications De Recherche Scientifique
1. Suzuki Coupling Approach
2-Amino-6-chloropyrazine has been utilized in the Suzuki coupling approach to synthesize pyrazines related to Coelenterazine, a luminescent chromophore. This method is explored for its potential in creating luminescent materials (Jones, Keenan, & Hibbert, 1996).
2. Mechanistic Studies in Heterocyclic Reactions
The compound has been a subject of study in mechanistic investigations of heterocyclic reactions. Specifically, research has focused on the conversion of chloropyrazine to aminopyrazine, proposing an A(ddition)-N(ucleophilic)-R(ing)-O(pening)-R(ing)-C(losure) mechanism (Lont, Plas, & Verbeek, 2010).
3. Synthesis of N-pyrazinylthiourea
In the field of pharmaceutical chemistry, 2-amino-6-chloropyrazine has been used to create various derivatives like N-pyrazinylthioureas. These compounds have shown significant tuberculostatic in vitro activity, indicating potential medicinal applications (Wisterowicz et al., 1989).
4. Synthesis of Substituted Pyrazinecarboxamides
Research includes the synthesis of substituted pyrazinecarboxamides, exploring their structure-activity relationships, especially in terms of their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
5. Tuberculostatic Activity Studies
It has been involved in synthesizing new derivatives for testing their tuberculostatic activity. These studies provide insights into the potential medicinal applications of these derivatives (Milczarska, Foks, & Zwolska, 2005).
6. Vibrational Spectroscopic and Quantum Chemical Study
The chlorine substitution of pyrazine, including 2-amino-6-chloropyrazine, has been investigated using vibrational spectroscopy and quantum chemical study. These studies are significant for understanding the molecular structure and properties of such compounds (Endrédi, Billes, & Holly, 2003).
7. Corrosion Inhibitory Properties
Investigations into the corrosion inhibitory properties of 2-amino-6-chloropyrazine and related derivatives have been conducted. This research is pivotal in the field of materials science and engineering, especially for the development of novel corrosion inhibitors (Saha, Hens, Murmu, & Banerjee, 2016).
Safety and Hazards
2-Amino-6-chloropyrazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers on 2-Amino-6-chloropyrazine include studies on its solubility , its use in the synthesis of favipiravir , and its role in the preparation of A2B adenosine receptor antagonists .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-6-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth) phase and the S (DNA synthesis) phase .
Result of Action
The molecular and cellular effects of 2-Amino-6-chloropyrazine’s action are likely related to its inhibition of CDK2. This could result in cell cycle arrest, potentially leading to the death of rapidly dividing cells, such as cancer cells .
Propriétés
IUPAC Name |
6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPXVCKCLBROOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067761 | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropyrazine | |
CAS RN |
33332-28-4 | |
| Record name | 6-Chloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033332284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazinamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-CHLOROPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL0CMW8XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-amino-6-chloropyrazine discussed in the research?
A1: The primary application highlighted in the research is its potential as a tuberculostatic agent. Researchers synthesized various derivatives of 2-amino-6-chloropyrazine, including N-pyrazinylthioureas, N-pyrazinyl-N'-(p-chlorophenyl)thioureas, and N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas. These derivatives exhibited in vitro tuberculostatic activity with minimum inhibitory concentrations (MICs) ranging from 8 µg/cm³ to 1000 µg/cm³ [].
Q2: How can the structure of 2-amino-6-chloropyrazine be modified to create new derivatives?
A2: The research demonstrates that 2-amino-6-chloropyrazine can be modified at the 2-amino position. Reacting it with various reagents allows for the introduction of different substituents. For instance:
- Alkylation: Reacting with appropriate sodium alkoxides introduces methoxy, benzyloxy, or substituted benzyloxy groups at the 2-amino position [].
- Thiourea formation: Reaction with benzoyl isothiocyanate, p-chlorophenyl isothiocyanate, or 2,6-dichlorophenyl isothiocyanate yields corresponding N-pyrazinylthioureas [].
Q3: Beyond tuberculostatic activity, are there other applications for 2-amino-6-chloropyrazine derivatives?
A3: While the provided research focuses on tuberculostatic activity, 2-amino-6-chloropyrazine derivatives like 4-pyrazinoylmorpholine have been investigated for other biological activities []. Further research is needed to explore potential applications in other therapeutic areas.
Q4: What is the significance of investigating the solubility of 2-amino-6-chloropyrazine?
A4: Understanding the solubility of 2-amino-6-chloropyrazine in various solvents is crucial for:
- Formulation development: Solubility influences the choice of solvents for drug formulation and impacts bioavailability [].
Q5: What synthetic routes are available for 2-amino-6-chloropyrazine?
A5: The research mentions two main routes for synthesizing 2-amino-6-chloropyrazine:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
